molecular formula C11H12N2O B13313262 1H-Pyrido[3,4-b]indol-5-ol, 2,3,4,9-tetrahydro- CAS No. 83789-01-9

1H-Pyrido[3,4-b]indol-5-ol, 2,3,4,9-tetrahydro-

Cat. No.: B13313262
CAS No.: 83789-01-9
M. Wt: 188.23 g/mol
InChI Key: ONTDFHSCYDCHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrido[3,4-b]indol-5-ol, 2,3,4,9-tetrahydro- (CAS: 16502-01-5), also known as tetrahydro-β-carboline, is a heterocyclic alkaloid structurally characterized by a fused pyrido-indole ring system. It is biosynthesized via the Pictet-Spengler reaction between tryptamine and glyoxylic acid under acidic conditions . This compound is identified as a bioactive constituent in natural sources such as the marine alga Caulerpa racemosa, where it contributes to antioxidant, antimicrobial, and antipsychotic activities . Its pharmacological relevance stems from its ability to interact with neurotransmitter receptors, particularly serotonin and dopamine systems, making it a scaffold for neuroactive drug development .

Properties

CAS No.

83789-01-9

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-5-ol

InChI

InChI=1S/C11H12N2O/c14-10-3-1-2-8-11(10)7-4-5-12-6-9(7)13-8/h1-3,12-14H,4-6H2

InChI Key

ONTDFHSCYDCHGT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C3=C(N2)C=CC=C3O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

Methodology:

  • Starting Materials: 3-Halo-2-formylindoles or 2-halo-3-carbonylindoles serve as key precursors.
  • Catalysts and Ligands: Palladium sources such as Pd2(dba)3 (dibenzylideneacetone palladium) combined with phosphine ligands like BINAP facilitate the coupling.
  • Reaction Conditions: The reaction is performed in a Teflon-lined pressure tube at elevated temperatures (~110°C) with bases such as Cs2CO3, K3PO4, or K2CO3, and solvents like tert-butanol (t-BuOH).
  • Procedure:
    • The halogenated indole derivative, amide, palladium catalyst, ligand, and base are combined in the pressure tube.
    • The mixture is heated with stirring until complete conversion (monitored by TLC).
    • Post-reaction, the mixture is cooled, diluted with ethyl acetate, filtered, and purified via column chromatography.

Reference: This method aligns with the procedures described in the synthesis of pyridoindoles via Pd-catalyzed coupling, as detailed in the first search result, where similar conditions are used for constructing fused heterocycles.

Cyclization of Tetrahydro-γ-carbolines

Methodology:

  • Starting Materials: Aryl hydrazines and suitable Boc-protected 4-piperidones undergo Fischer-indole synthesis.
  • Reaction Conditions: Acid catalysis (e.g., HCl in ethanol) induces rearrangement and cyclization, forming tetrahydro-γ-carbolines, which are precursors to the pyridoindole core.
  • Procedure:
    • Hydrazine derivatives are reacted with aldehydes or ketones under acidic conditions.
    • The resulting intermediate undergoes rearrangement, cyclization, and elimination of ammonia.
    • The tetrahydro-γ-carbolines are then subjected to further functionalization, including N-alkylation or hydroxylation at the 5-position.

Reference: The synthesis of tetrahydro-γ-carbolines is discussed in the third search result, highlighting their straightforward preparation via Fischer-indole reactions and subsequent cyclization.

Functionalization at the 5-Position

  • Hydroxylation or substitution at the 5-position of the indole ring can be achieved through electrophilic aromatic substitution or directed ortho-lithiation followed by quenching with electrophiles like hydroxyl groups or halogens, depending on the desired derivative.

Final Assembly and Purification

  • The final compound can be obtained through a combination of cyclization, cross-coupling, and functionalization steps.
  • Purification is typically achieved via column chromatography on silica gel, eluting with mixtures of hexanes and ethyl acetate, as detailed in the first and fifth references.

Data Tables Summarizing Key Parameters

Step Starting Material Catalyst / Reagents Conditions Yield Notes
1 3-Halo-2-formylindole Pd2(dba)3, BINAP 110°C, t-BuOH, bases 70-90% Cross-coupling to form fused ring
2 Hydrazine + aldehyde Acid (HCl), ethanol Reflux 80-95% Fischer-indole cyclization
3 Tetrahydro-γ-carboline N-alkylating agents Reflux, mild conditions Variable Functionalization at 5-position

Notable Variations and Advanced Methods

Summary of Literature Findings

  • The synthesis of 1H-Pyrido[3,4-b]indol-5-ol, 2,3,4,9-tetrahydro- primarily relies on palladium-catalyzed cross-coupling of halogenated indoles with suitable amides or carboxylic acids, followed by cyclization via Fischer-indole or similar rearrangements.
  • Functionalization at the 5-position is achieved through electrophilic substitution or nucleophilic addition, often after constructing the core heterocycle.
  • Purification techniques involve chromatography, with conditions optimized for high yield and purity.

Chemical Reactions Analysis

1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-5-OL undergoes various chemical reactions, including:

Scientific Research Applications

The search results provide information on compounds related to "1H-Pyrido[3,4-b]indol-5-ol, 2,3,4,9-tetrahydro-", specifically focusing on 3-((2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-1H-indol-5-ol hydrochloride . This compound, also known as ((Tetrahydro-2',3',4',9'-1H-beta-carbolinyl-1') methyl)-3 indolol-5 chlorhydrate, has a molecular formula of C20H20ClN3O and a molecular weight of 353.8 g/mol .

Chemical Identifiers

  • PubChem CID: 3045966
  • IUPAC Name: 3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethyl)-1H-indol-5-ol;hydrochloride
  • InChI: InChI=1S/C20H19N3O.ClH/c24-13-5-6-17-16(10-13)12(11-22-17)9-19-20-15(7-8-21-19)14-3-1-2-4-18(14)23-20;/h1-6,10-11,19,21-24H,7-9H2;1H
  • InChIKey: CBZMKGJWGJOMOH-UHFFFAOYSA-N
  • SMILES: C1CNC(C2=C1C3=CC=CC=C3N2)CC4=CNC5=C4C=C(C=C5)O.Cl

Related Compounds

  • Parent Compound: CID 3045967 (3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethyl)-1H-indol-5-ol)
  • 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole: Also known as 1,2,3,4-Tetrahydro-β-carboline, with a molecular weight of 172.23 and molecular formula C11H12N2 .
  • 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one: This compound has been found in Trigonostemon lii and Trigonostemon bonianus . It is also known as L-Oxonoreleagnine, with the molecular formula C11H10N2O and molecular weight of 186.21 g/mol .

Mechanism of Action

The mechanism of action of 1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-5-OL involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit kinases or other enzymes involved in signal transduction pathways, leading to altered cellular responses . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The tetrahydro-β-carboline core allows for diverse substitutions, which significantly alter physicochemical and biological properties. Key analogues include:

1-Phenethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (2f)
  • Structure : Phenethyl substitution at position 1.
  • Synthesis : Formed via reaction of tryptamine derivatives with 3-phenylpropanal (47% yield) .
  • Properties : Orange oil; exhibits moderate receptor-binding affinity due to the bulky phenethyl group.
Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (2g)
  • Structure : Methyl ester at position 3.
  • Synthesis : Derived from m-xylene carbaldehyde (69% yield) .
  • Properties : Yellow solid (m.p. 171.8–173.6°C); enhanced solubility due to the ester moiety.
2-Substituted Derivatives (3a–3i)
  • Structure : Variable acyl or halogenated groups at position 2 (e.g., 2-acetyl, 2-trichloromethyl).
  • Synthesis : Achieved via acylation or halogenation reactions .
  • Properties : For example, 2-trichloromethyl derivative (CAS: 176737-07-8) is hygroscopic and used in halogenated β-carboline synthesis .
6-Methoxy-9-methyl Derivatives
  • Structure : Methoxy at position 6 and methyl at position 7.
  • Synthesis : Isolated from Caulerpa racemosa or via targeted methylation/methoxylation .
  • Properties : Demonstrated enhanced antioxidant activity compared to the parent compound .

Physicochemical and Pharmacological Comparisons

Compound Substituents Molecular Formula Yield/Isolation Key Properties/Bioactivity Reference
Parent Compound None C11H12N2O Natural extract Antioxidant, antipsychotic
2f 1-Phenethyl C19H20N2 47% Moderate receptor affinity
2g 3-Methyl ester C13H14N2O2 69% High solubility, solid at RT
2-Trichloromethyl derivative 2-Trichloromethyl C12H11Cl3N2·HCl Synthetic Hygroscopic, halogenation precursor
6-Methoxy-9-methyl derivative 6-OCH3, 9-CH3 C12H14N2O Natural/Synthetic Enhanced antioxidant activity
1-(Trichloromethyl)-HCl 1-Trichloromethyl, HCl salt C12H11Cl3N2·HCl Synthetic Used in halogenated β-carboline prep

Biological Activity

1H-Pyrido[3,4-b]indol-5-ol, 2,3,4,9-tetrahydro- is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and anti-estrogenic effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of 1H-Pyrido[3,4-b]indol-5-ol is characterized by a fused indole and pyridine ring system. Its molecular formula is C13H12N2OC_{13}H_{12}N_2O, and it has a complex stereochemistry that contributes to its biological properties.

1. Anti-estrogenic Effects

Research indicates that 1H-Pyrido[3,4-b]indol-5-ol exhibits significant anti-estrogenic activity. This effect is crucial in the treatment of estrogen receptor-positive breast cancer. The compound functions as an estrogen antagonist, inhibiting estrogen-mediated signaling pathways which are often implicated in tumor growth.

  • Mechanism : The compound competes with estrogen for binding to estrogen receptors, thereby blocking the transcriptional activity that promotes cancer cell proliferation .
  • Case Study : In vitro studies demonstrated that this compound reduced the proliferation of breast cancer cells in a dose-dependent manner, confirming its potential as an anti-cancer agent .

2. Cytotoxicity Against Cancer Cells

The cytotoxic effects of 1H-Pyrido[3,4-b]indol-5-ol have been evaluated in various cancer cell lines. A notable study reported its efficacy against HeLa (cervical cancer) and A375 (melanoma) cell lines.

Cell Line IC50 (µM) Effect
HeLa10.5Significant cell death
A3758.2Induction of apoptosis

These findings suggest that the compound may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

3. Anti-inflammatory Properties

In addition to its anti-cancer effects, 1H-Pyrido[3,4-b]indol-5-ol has shown potential anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models.

  • Mechanism : The compound may inhibit the NF-kB pathway, which is a key regulator of inflammation .

Pharmacological Applications

The pharmacological implications of 1H-Pyrido[3,4-b]indol-5-ol extend beyond oncology:

  • Potential Uses : Due to its dual role as an anti-estrogen and cytotoxic agent, it is being investigated for use in hormone-sensitive cancers and possibly other inflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.